Allopregnane-3beta,17alpha,21-triol-20-one

Description

Contextualization within Steroid Biochemistry and Physiology

Allopregnane-3beta,17alpha,21-triol-20-one is a C21 steroid, belonging to the pregnane (B1235032) class of compounds. wikipedia.org Pregnanes are steroid derivatives that serve as precursors and metabolites of many biologically significant hormones, including progesterone (B1679170). wikipedia.orgnih.gov The parent structure for this compound is 5α-pregnane, also known as allopregnane. wikipedia.org

This compound is a metabolite within the broader network of steroidogenesis. It is structurally related to key corticosteroids and their intermediates. For instance, it is an intermediate in the metabolism of other steroids and is involved in pathways such as those affected by 17-alpha-hydroxylase deficiency and 21-hydroxylase deficiency. nih.gov The study of such metabolites is crucial for understanding the biochemical pathways that regulate adrenal and gonadal hormone biosynthesis. wikipedia.org

Historical Perspective of this compound Discovery and Initial Research

The initial discovery and characterization of steroids like this compound were part of a broader effort in the early 20th century to understand the endocrine functions of the adrenal glands.

The timeline below highlights key moments in its early research history:

| Year | Milestone | Researchers |

| 1938 | Isolation from adrenal glands | Steiger and Reichstein drugfuture.com |

| 1941 | Partial synthesis from cholesterol | Reichstein and von Euw drugfuture.com |

| 1950 | Preparation from allopregnan-3b-ol-20-one | Rosenkranz et al. drugfuture.com |

| 1952 | Preparation from 3b-acetoxy-21-bromo-17a-hydroxy-2-oxoallopregnane | Kaufmann et al. drugfuture.com |

These foundational studies established methods for isolating and synthesizing the compound, paving the way for further investigation into its biochemical properties and physiological roles.

Significance of this compound as a Pregnane Derivative in Scientific Inquiry

As a pregnane derivative, this compound is a valuable tool in scientific research. Pregnanes are known to have a wide range of biological activities, and their metabolites are often studied to understand complex physiological and pathological states. taylorandfrancis.com For example, the relative distribution of 5α-pregnanes versus 4-pregnenes has been investigated in the context of breast cancer research. taylorandfrancis.com

The study of specific pregnane metabolites like this compound contributes to the field of steroidomics, which analyzes steroid profiles as biomarkers. For instance, urinary steroid metabolomics is used as a tool for detecting malignancy in adrenal tumors. rug.nl The analysis of various pregnane derivatives helps researchers identify metabolic signatures associated with different conditions.

Overview of Key Academic Research Areas for this compound

Academic research on this compound spans several areas, primarily focusing on its biochemical and potential therapeutic properties.

Neuroactivity and Neuroprotection: It is investigated as a neuroactive steroid. ncats.io Research has explored its potential for the treatment of ischemic damage, such as that occurring after a stroke. ncats.io

Endocrinology and Metabolism: The compound is a human metabolite and its presence and levels are studied in various metabolic pathways. nih.gov It is particularly relevant in research concerning congenital adrenal hyperplasia and other disorders of steroid synthesis. nih.gov

Biochemical Synthesis and Characterization: A significant body of research has focused on the chemical synthesis of this and related pregnane steroids. nih.gov These studies are fundamental for producing the compound for research purposes and for understanding its chemical properties.

Below is a summary of the compound's key properties based on available research data:

| Property | Value |

| CAS Registry Number | 516-47-2 drugfuture.com |

| Molecular Formula | C21H34O4 drugfuture.com |

| Molecular Weight | 350.49 g/mol drugfuture.com |

| Appearance | Pointed needles from absolute ethanol (B145695) drugfuture.com |

| Solubility | Freely soluble in alcohol and acetone; sparingly soluble in ether and water drugfuture.com |

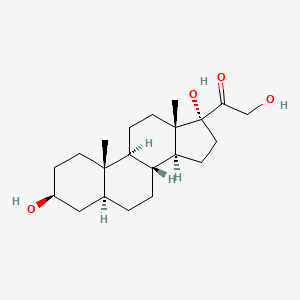

Structure

2D Structure

3D Structure

Properties

CAS No. |

516-47-2 |

|---|---|

Molecular Formula |

C21H34O4 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

1-[(3S,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15+,16-,17-,19-,20-,21-/m0/s1 |

InChI Key |

UPTAPIKFKZGAGM-NWIHUDFTSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Considerations of Allopregnane 3beta,17alpha,21 Triol 20 One

IUPAC Nomenclature and Common Synonyms

The systematic naming of steroids can be complex, leading to the use of several synonyms in scientific literature. The most accepted systematic name for this compound is (3β,5α)-3,17,21-trihydroxypregnan-20-one . habitablefuture.org Its Chemical Abstracts Service (CAS) registry number is 516-47-2 . habitablefuture.orgalfa-chemistry.com

Over the years, various synonyms have been used to identify Allopregnane-3beta,17alpha,21-triol-20-one, reflecting its chemical structure and historical context in steroid research.

| Synonym | Reference |

|---|---|

| 5α-Pregnan-3β,17,21-triol-20-one | alfa-chemistry.com |

| 3β,17,21-Trihydroxy-5α-pregnan-20-one | habitablefuture.org |

| Reichstein's substance P | Historical Name |

Detailed Stereochemical Configuration

5α-H (A/B Ring Fusion): The prefix "allo" signifies that the A and B rings of the steroid nucleus are fused in a trans configuration. wikipedia.org This arrangement results from the hydrogen atom at carbon-5 being oriented in the alpha (α) position, meaning it projects below the plane of the ring system. This trans-fusion gives the steroid a relatively flat, planar structure. nih.gov

3β-OH (C3 Hydroxyl Group): The hydroxyl group attached to carbon-3 is in the beta (β) position. This indicates that the -OH group projects above the plane of the A ring, occupying an equatorial position in the stable chair conformation.

17α-OH (C17 Hydroxyl Group): At carbon-17 on the D-ring, the hydroxyl group is in the alpha (α) position, projecting below the plane of the ring.

20-one (C20 Carbonyl Group): A ketone (oxo) group is located at carbon-20 of the side chain attached to C17.

21-OH (C21 Hydroxyl Group): A primary hydroxyl group is attached to carbon-21, the terminal carbon of the side chain.

Conformational Analysis of the Steroid Nucleus

Rings A, B, and C: As substituted cyclohexane (B81311) rings, Rings A, B, and C all adopt a stable chair conformation. This is the lowest energy conformation, minimizing both angular and torsional strain. The trans-fusion between these rings (A/B and B/C) results in a rigid and relatively linear molecular shape.

Ring D: The five-membered cyclopentane (B165970) D-ring is not planar. It typically adopts a flexible conformation, most often described as an "envelope" or "twist" conformation, which helps to alleviate torsional strain. The specific conformation can be influenced by the bulky substituents at C17.

This rigid, well-defined three-dimensional structure is crucial for the molecule's interactions with other molecules in a biological or chemical system.

Isomeric and Related Allopregnane Compounds for Comparative Structural Studies

Key comparative compounds include:

Allopregnane (5α-Pregnane): The parent hydrocarbon of the allopregnane series, lacking any functional groups. It serves as the fundamental trans-fused (A/B) steroid backbone. wikipedia.orgnih.gov

Allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one): A neurosteroid that is the 3α-epimer of 3β-hydroxy-5α-pregnan-20-one. researchgate.netwikipedia.org The key difference is the axial orientation of the hydroxyl group at C3, which significantly alters its biological activity. nih.gov

Tetrahydrocortisone (3α,17α,21-trihydroxy-5β-pregnane-11,20-dione): This compound is an isomer with a cis-fused A/B ring (5β-pregnane), which gives the molecule a bent or "L" shape. It also differs by having a 3α-hydroxyl group and an additional ketone at C11. wikipedia.orgnih.gov

5α-Dihydroprogesterone (5α-Pregnane-3,20-dione): This steroid shares the same 5α-pregnane backbone but has a ketone at the C3 position instead of a hydroxyl group. nih.gov

Cortisol: A well-known glucocorticoid hormone that features an unsaturated A-ring (a double bond between C4 and C5) and an 11β-hydroxyl group, distinguishing it from the saturated allopregnane structure. steraloids.com

The structural differences between these compounds are summarized in the table below.

| Compound Name | A/B Ring Fusion (C5) | C3 Functional Group | C11 Functional Group | C17 Functional Group | Other Key Features |

|---|---|---|---|---|---|

| Allopregnane-3β,17α,21-triol-20-one | trans (5α) | β-OH | -H | α-OH, -COCH₂OH side chain | - |

| Allopregnane | trans (5α) | -H | -H | -H, -ethyl side chain | Parent hydrocarbon |

| Allopregnanolone | trans (5α) | α-OH | -H | -H, -acetyl side chain | 3α-epimer of a related compound |

| Tetrahydrocortisone | cis (5β) | α-OH | =O (ketone) | α-OH, -COCH₂OH side chain | 5β-isomer |

| 5α-Dihydroprogesterone | trans (5α) | =O (ketone) | -H | -H, -acetyl side chain | 3-keto analogue |

| Cortisol | N/A (Δ⁴) | =O (ketone) | β-OH | α-OH, -COCH₂OH side chain | Double bond at C4-C5 |

Biosynthesis and Endogenous Metabolic Pathways of Allopregnane 3beta,17alpha,21 Triol 20 One

Precursor Steroids and Initial Biotransformation Steps Leading to Pregnane (B1235032) Derivatives

The journey of steroid synthesis begins with cholesterol, a 27-carbon molecule. The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), a 21-carbon steroid, a reaction catalyzed by the enzyme CYP11A1, also known as the cholesterol side-chain cleavage enzyme.

Pregnenolone then serves as a crucial branching point. It can be converted to progesterone (B1679170) through the action of 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). Progesterone is a key intermediate in the synthesis of many steroid hormones.

Alternatively, pregnenolone can be hydroxylated at the 17α position by 17α-hydroxylase (CYP17A1) to form 17α-hydroxypregnenolone. Th researchgate.netis compound can then be converted to 17α-hydroxyprogesterone by 3β-HSD. 17 nih.govα-hydroxyprogesterone is the direct precursor for the pathway leading to Allopregnane-3beta,17alpha,21-triol-20-one.

Enzymatic Steps in the Formation of this compound from Pregnane Intermediates

The transformation of 17α-hydroxyprogesterone into this compound involves a series of specific enzymatic reactions, including hydroxylations and reductions.

The cytochrome P450 (CYP) superfamily of enzymes plays a critical role in steroidogenesis, catalyzing highly specific hydroxylation reactions.

17α-Hydroxylation: As mentioned, the introduction of a hydroxyl group at the C-17 position is a key step. The enzyme responsible for this is 17α-hydroxylase/17,20-lyase (CYP17A1), which converts pregnenolone and progesterone to their 17α-hydroxylated forms.

researchgate.net21-Hydroxylation: Following the formation of 17α-hydroxyprogesterone, the next crucial step is the hydroxylation at the C-21 position. This reaction is catalyzed by the enzyme 21-hydroxylase (CYP21A2), which converts 17α-hydroxyprogesterone into 11-deoxycortisol. It researchgate.net is important to note that CYP21A2 requires a 3-oxo-Δ4-steroid structure for its activity and does not act on pregnenolone derivatives.

The formation of the "allopregnane" steroid nucleus and the specific stereochemistry at the C-3 position are governed by reductase enzymes.

5α-Reductase: This enzyme is responsible for the reduction of the double bond between carbons 4 and 5 in the A ring of the steroid nucleus, leading to the formation of a 5α-dihydro derivative. There are three known isoenzymes of 5α-reductase (SRD5A1, SRD5A2, and SRD5A3). Th pnas.orgese enzymes act on various steroid substrates, including 11-deoxycortisol. Th nih.gove action of 5α-reductase on 11-deoxycortisol results in the formation of 5α-dihydro-11-deoxycortisol.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): Following the 5α-reduction, the 3-keto group is reduced to a 3β-hydroxyl group. This stereospecific reduction is carried out by an isoform of 3β-hydroxysteroid dehydrogenase. While 3β-HSD is well-known for its oxidative role in converting Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, certain isoforms also possess reductive activity. The action of a 3β-HSD on 5α-dihydro-11-deoxycortisol yields the final product, this compound.

The 20-keto group characteristic of this compound is not formed at a late stage in the pathway but is already present in the precursor molecule, 17α-hydroxyprogesterone. This functional group is retained throughout the subsequent enzymatic modifications at the A-ring and C-21 position.

Catabolism and Further Biotransformation of this compound

Once formed, this compound, like other steroid hormones, undergoes catabolism to facilitate its excretion from the body. The primary mechanisms for this are conjugation reactions that increase the water solubility of the steroid.

Glucuronidation: This process involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a hydroxyl group on the steroid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The UGT1A and UGT2B families are primarily responsible for the glucuronidation of steroids. Th researchgate.netis conjugation significantly increases the polarity of the steroid molecule, preparing it for renal or biliary excretion.

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of the steroid. This reaction is catalyzed by sulfotransferase (SULT) enzymes. The SULT1E1 and SULT2A1 isoforms are known to be involved in the sulfation of various steroids. Si portlandpress.comnih.govmilar to glucuronidation, sulfation increases the water solubility of the steroid, aiding in its elimination.

Interactive Data Tables

Table 1: Key Compounds in the Biosynthesis of this compound

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Role |

| Cholesterol | C27H46O | 386.65 | Initial Precursor |

| Pregnenolone | C21H32O2 | 316.48 | Key Intermediate |

| Progesterone | C21H30O2 | 314.46 | Intermediate |

| 17α-Hydroxypregnenolone | C21H32O3 | 332.48 | Intermediate |

| 17α-Hydroxyprogesterone | C21H30O3 | 330.46 | Direct Precursor |

| 11-Deoxycortisol | C21H30O4 | 346.46 | Intermediate |

| 5α-Dihydro-11-deoxycortisol | C21H32O4 | 348.48 | Intermediate |

| This compound | C21H34O4 | 350.49 | Final Product |

Table 2: Key Enzymes in the Biosynthesis and Catabolism of this compound

| Enzyme Name | Abbreviation | Function |

| Cholesterol side-chain cleavage enzyme | CYP11A1 | Converts cholesterol to pregnenolone |

| 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase | 3β-HSD | Converts pregnenolone to progesterone |

| 17α-hydroxylase/17,20-lyase | CYP17A1 | Adds a hydroxyl group at the C-17 position |

| 21-hydroxylase | CYP21A2 | Adds a hydroxyl group at the C-21 position |

| 5α-reductase | SRD5A1/2/3 | Reduces the C4-C5 double bond |

| UDP-glucuronosyltransferase | UGT | Glucuronidation for excretion |

| Sulfotransferase | SULT | Sulfation for excretion |

Other Conjugation and Degradation Routes of this compound

The metabolic fate of this compound, like other steroid hormones, primarily involves inactivation and preparation for excretion. The liver is the main site for these catabolic processes. wikipedia.org The general principles of steroid degradation involve further reduction reactions and conjugation.

Reduction: The 20-keto group of this compound can be further reduced by 20α-hydroxysteroid dehydrogenases to form the corresponding 20α-hydroxy metabolite.

Conjugation: To increase their water solubility for excretion in urine and bile, steroid metabolites undergo conjugation. The two primary conjugation pathways are:

Glucuronidation: This is a major pathway for steroid inactivation. Uridine diphosphate-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the steroid. The resulting glucuronide conjugates are highly water-soluble. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of the steroid. Steroid sulfates are also water-soluble and readily excreted. bioscientifica.com

It is likely that this compound and its further reduced metabolites are conjugated via one or both of these pathways before being eliminated from the body.

Regulation of this compound Biosynthesis and Metabolism in vivo

The in vivo levels of this compound are not directly regulated but are a consequence of the intricate control of the steroidogenic pathway as a whole. This regulation occurs at multiple levels, including transcriptional and post-translational control of the biosynthetic enzymes, as well as feedback mechanisms and substrate availability.

Transcriptional and Post-translational Control of Steroidogenic Enzymes

The expression of genes encoding steroidogenic enzymes is a key regulatory point. The primary upstream regulator of glucocorticoid and adrenal androgen synthesis is the adrenocorticotropic hormone (ACTH) from the pituitary gland. medscape.com ACTH, upon binding to its receptor on adrenal cells, activates the cAMP/protein kinase A (PKA) signaling pathway. nih.gov This cascade leads to the increased transcription of genes for several crucial steroidogenic enzymes, including CYP11A1, CYP17A1, and CYP21A2. medscape.comnih.gov

Transcription factors play a vital role in mediating the effects of ACTH. Steroidogenic factor-1 (SF-1) is a key nuclear receptor that is essential for the expression of many steroidogenic enzyme genes. rupahealth.com Other transcription factors, such as Nur77, are also involved in the transcriptional response to ACTH. wikipedia.org

Post-translational modifications of steroidogenic enzymes can also influence their activity. For instance, phosphorylation can alter the enzymatic efficiency or stability of these proteins. While specific post-translational modifications of the enzymes directly leading to this compound are not well-documented, it is a known mechanism for regulating steroidogenesis in general. oncohemakey.com

Feedback Mechanisms and Substrate Availability

The steroidogenic pathway is subject to negative feedback regulation. The end-products of the pathway, primarily cortisol, inhibit the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and ACTH from the pituitary, thereby reducing the stimulus for further steroid synthesis. nih.gov While this compound itself is not known to be a major feedback regulator, its production is indirectly controlled by the feedback loops governing its precursors.

The availability of substrates is another critical factor influencing the rate of this compound synthesis. An accumulation of 17-hydroxyprogesterone, for example, due to a partial block in downstream cortisol synthesis, would lead to an increased flux through the metabolic pathways that produce this compound and other metabolites. nih.gov This is particularly relevant in certain genetic variations of steroidogenic enzymes that lead to altered enzyme activity.

Substrate competition between different enzymes for the same precursor can also influence the metabolic outcome. For example, 17-hydroxyprogesterone is a substrate for both 21-hydroxylase (leading towards cortisol) and 17,20-lyase (leading towards androgens). The relative activities of these enzymes will therefore dictate the direction of steroid flux and consequently affect the amount of precursor available for conversion to this compound. rupahealth.com

Regulatory Factors in this compound Biosynthesis

| Regulatory Factor | Mechanism | Effect on Biosynthesis |

|---|---|---|

| Adrenocorticotropic hormone (ACTH) | Transcriptional upregulation of steroidogenic enzymes (e.g., CYP11A1, CYP17A1, CYP21A2) | Increases precursor availability, leading to increased synthesis |

| Steroidogenic factor-1 (SF-1) | Transcription factor essential for the expression of steroidogenic enzyme genes | Promotes the synthesis of necessary enzymes |

| Cortisol (via negative feedback) | Inhibits CRH and ACTH secretion | Decreases overall steroidogenesis, including the synthesis of precursors |

| Substrate (17-hydroxyprogesterone) availability | Increased precursor levels can drive the metabolic pathway forward | Higher levels of 17-OHP can lead to increased production |

Molecular Mechanisms and Biological Roles of Allopregnane 3beta,17alpha,21 Triol 20 One in Basic Science

Interactions with Steroid Receptors and Binding Proteins

The biological activity of Allopregnane-3beta,17alpha,21-triol-20-one is initiated by its interaction with cellular receptors and transport proteins. These interactions are foundational to its role in cellular signaling and are distinct from genomic mechanisms that involve direct gene transcription.

The primary non-genomic action of 3β-hydroxypregnane steroids, the class to which this compound belongs, is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike their 3α-hydroxy isomers (such as allopregnanolone) which are potent positive allosteric modulators, 3β-hydroxysteroids function as antagonists or negative modulators of the GABA-A receptor. nih.govmdpi.com

Research has shown that 3β-hydroxypregnane steroids can competitively inhibit the potentiation of GABA-A receptor activity induced by their 3α-diastereomers. nih.gov Specifically, compounds like isoallopregnanolone (the 3β-isomer of allopregnanolone) are classified as GABA-A-modulating steroid antagonists (GAMSAs). mdpi.com Their mechanism involves non-competitively reducing the potentiation induced by positive modulators like 3α-hydroxysteroids and barbiturates. nih.gov Furthermore, these 3β-hydroxysteroids can also act as direct, noncompetitive antagonists of the GABA-A receptor itself, significantly inhibiting responses to GABA. nih.gov This direct blocking effect is sufficient to explain their apparent antagonism of potentiating neurosteroids. nih.gov These findings suggest that 3β-hydroxysteroids, including this compound, play a physiological role in modulating the GABA-A receptor complex, acting as a counterbalance to the potentiating effects of 3α-hydroxy neurosteroids. nih.gov

| Steroid Class | Example Compound | Effect on GABA-A Receptor | Mechanism |

|---|---|---|---|

| 3β-Hydroxypregnane Steroids | Isoallopregnanolone | Antagonistic / Negative Modulation | Noncompetitively inhibits potentiation by 3α-steroids; direct, noncompetitive block of GABA-gated channel. nih.govmdpi.com |

| 3α-Hydroxypregnane Steroids | Allopregnanolone (B1667786) | Potentiation / Positive Modulation | Positive allosteric modulator, enhances GABA-mediated chloride ion flux. nih.govmdpi.com |

While the interactions of many steroids with intracellular nuclear receptors (e.g., androgen, estrogen, progesterone (B1679170), and glucocorticoid receptors) are well-documented, the specific binding profile of this compound is not extensively characterized in the scientific literature. A broad in-silico and functional screening of numerous neurosteroid structures revealed that many of these compounds initiated androgen receptor translocation, suggesting potential interactions. biorxiv.org However, specific binding affinity data for this compound for the androgen receptor or other intracellular steroid receptors remains to be determined through targeted investigation.

In circulation, the bioavailability of steroid hormones is largely regulated by their binding to carrier proteins, primarily sex hormone-binding globulin (SHBG) and albumin. nih.gov SHBG is a glycoprotein (B1211001) that binds androgens and estrogens with high affinity, thereby regulating their concentration and transport. nih.gov The specific binding characteristics, affinity, and transport dynamics of this compound with SHBG and other plasma proteins like albumin have not been specifically documented in the reviewed scientific literature.

Modulation of Neurotransmitter Systems

Beyond its direct effects on the GABA-A receptor, this compound is situated within a class of molecules known to influence other major neurotransmitter systems, thereby affecting neuronal excitability and communication.

The modulatory effects of neurosteroids on the GABA-A receptor are often dependent on the subunit composition of the receptor complex. The antagonistic actions of 3β-hydroxy steroids have been observed across different receptor subtypes. Research on isoallopregnanolone, a structural analog, demonstrates that it can antagonize the effects of positive modulators on both synaptic-type (α1β2γ2L) and extrasynaptic-type (α4β3δ) GABA-A receptors. mdpi.com This indicates that the antagonistic properties of the 3β-hydroxy configuration are not limited to a single receptor subtype but may represent a more general mechanism of action across various GABA-A receptor assemblies present in the central nervous system. In contrast, prolonged exposure to the 3α-isomer, allopregnanolone, has been shown to selectively decrease the mRNA expression of the α4 subunit, highlighting the potential for neurosteroids to induce plastic changes in receptor expression. nih.gov

| Compound Class/Example | GABA-A Subtypes Affected | Observed Effect |

|---|---|---|

| Isoallopregnanolone (3β-hydroxy steroid) | α1β2γ2L and α4β3δ | Antagonizes the agonistic effects of positive modulators. mdpi.com |

| Allopregnanolone (3α-hydroxy steroid) | α4 subunit | Reduces mRNA expression levels upon prolonged exposure. nih.gov |

Glutamatergic System: The neurosteroid class exhibits complex interactions with the excitatory glutamatergic system, primarily through modulation of N-methyl-D-aspartate (NMDA) receptors. nih.gov The effects can be either potentiating or inhibitory and depend on the specific neurosteroid and the NMDA receptor subunit composition. nih.gov For instance, pregnenolone (B344588) sulfate (B86663) can enhance or inhibit NMDA receptor responses, while pregnanolone (B1679072) sulfate is inhibitory. nih.gov The 3α-isomer allopregnanolone has been found to interact with NMDA receptors, leading to an increase in glutamate (B1630785) release. nih.govresearchgate.net Some research also suggests that certain neurosteroids may function as retrograde messengers, enhancing the probability of glutamate release via presynaptic NMDA receptors. jneurosci.org While these findings establish a clear precedent for neurosteroid modulation of glutamatergic pathways, the specific actions of this compound on these systems have not been specifically elucidated.

Serotonergic System: The influence of neurosteroids extends to the serotonergic system as well. Neurosteroids such as dehydroepiandrosterone (B1670201) (DHEA) have been shown to interact with serotonin (B10506) (5-HT) receptors. nih.gov The activity of serotonergic pathways, which are crucial for a wide range of functions, can also be regulated by other types of steroid hormones, such as estrogen. frontiersin.org However, the direct or indirect influence of this compound on serotonergic pathways remains an area requiring further scientific investigation.

Intracellular Signaling Cascades Affected by this compound

Detailed research specifically elucidating the direct impact of this compound on intracellular signaling cascades is limited. However, its classification as a bioactive progestin and neuroactive steroid suggests potential interactions with cellular signaling pathways, although specific studies are lacking. ncats.io

Protein Kinase Pathways (e.g., phosphorylation events)

Currently, there is a notable absence of specific research investigating the direct effects of this compound on protein kinase pathways and subsequent phosphorylation events. The scientific literature has yet to detail any specific kinases that are activated or inhibited by this compound, or any downstream protein phosphorylation it may modulate.

Gene Expression Modulation Studies

Role in Basic Endocrine and Paracrine Regulation (excluding clinical physiology)

The primary role of this compound in basic endocrine and paracrine regulation appears to be as a metabolic intermediate in the biosynthesis and degradation of steroid hormones. nih.gov Its presence and concentration in various tissues can provide insights into the activity of specific steroidogenic enzymes.

Localized Steroidogenesis and Metabolism in Tissues

This compound is a metabolite of 11-deoxycortisol and is formed in steroidogenic tissues such as the adrenal glands. drugfuture.comnih.gov Its synthesis is dependent on the enzymatic activity present in these tissues. For instance, conditions like 11-beta-hydroxylase deficiency can lead to an accumulation of its precursors. msdmanuals.comrupahealth.com

The metabolism of this compound is part of the complex network of steroid transformations that occur within specific cellular compartments. While it is known to be a urinary metabolite, the precise tissues and enzymatic reactions involved in its further breakdown are not extensively detailed. rug.nl

Interplay with Other Endogenous Steroids

It is also a part of the complex interplay between different classes of steroid hormones. The pathways of steroidogenesis are interconnected, and the flux through one pathway can influence the availability of substrates for others. nih.gov For example, the metabolism of pregnane-based steroids can have downstream effects on the synthesis of androgens. wikipedia.orgwikipedia.org However, specific studies detailing the direct interaction and cross-regulation between this compound and other endogenous steroids are not extensively documented.

Synthetic Strategies and Chemical Derivatization of Allopregnane 3beta,17alpha,21 Triol 20 One

Total Synthesis Approaches to Allopregnane-3beta,17alpha,21-triol-20-one

While the total synthesis of complex steroids has been a significant area of research in organic chemistry, specific literature detailing a complete de novo synthesis of this compound is not extensively documented. The total synthesis of such a molecule would be a formidable task, requiring the stereocontrolled construction of the tetracyclic allopregnane (5α-pregnane) steroid nucleus and the subsequent introduction of the hydroxyl groups at positions 3, 17, and 21, as well as the ketone at C-20.

General strategies for steroid total synthesis often involve convergent or linear approaches. A convergent strategy might involve the synthesis of an AB ring system and a CD ring system separately, followed by their coupling. A linear approach would build the rings sequentially. Key challenges in the total synthesis would include:

Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers of the steroid nucleus.

Functional Group Introduction: The regioselective and stereoselective introduction of the hydroxyl groups and the ketone.

Protecting Group Strategy: The use of appropriate protecting groups for the hydroxyl functions to allow for selective reactions at different positions of the molecule.

An efficient total synthesis of the related (+)-5α-dihydropregnenolone, which shares the same allopregnane skeleton but differs in the side chain, has been achieved via an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol derivative. rsc.org This type of strategy could potentially be adapted for the synthesis of this compound by modifying the side chain precursor.

Semisynthesis from Abundant Steroidal Precursors (e.g., cholesterol, diosgenin)

Due to the complexity of total synthesis, semisynthesis from readily available natural steroids is the more common and practical approach for obtaining this compound. Natural products like cholesterol and diosgenin (B1670711) serve as excellent starting materials due to their inherent steroid skeleton.

A partial synthesis of this compound from cholesterol has been reported. This process involves the degradation of the cholesterol side chain to install the C-20 ketone and subsequent functionalization to introduce the hydroxyl groups at C-17 and C-21.

Diosgenin, a sapogenin found in plants of the Dioscorea genus, is another important precursor for the synthesis of various steroids. The synthesis of a related compound, allopregnane-3beta,11beta,17alpha,20beta,21-pentol, from diosgenin (and cortisone) has been described, highlighting the utility of this starting material. nih.gov The conversion of diosgenin typically involves the Marker degradation to open the spiroketal side chain and form a 16-dehydropregnenolone (B108158) acetate (B1210297) intermediate, which can then be further elaborated to the desired corticosteroid side chain.

Other reported preparations of this compound include starting from allopregnan-3β-ol-20-one and from 3β-acetoxy-21-bromo-17α-hydroxy-2-oxoallopregnane.

Stereoselective Synthesis Methodologies for this compound

The stereochemistry of this compound is a critical determinant of its biological activity. Therefore, stereoselective synthesis methodologies are paramount in its preparation. The key stereochemical features are the trans fusion of the A/B rings (characteristic of the 5α- or allopregnane series) and the specific configurations of the hydroxyl groups at C-3 (β), C-17 (α), and the side chain at C-17.

The stereochemistry of the A/B ring junction is often established during the reduction of a Δ⁴ or Δ⁵ double bond in a steroidal precursor. Catalytic hydrogenation is a common method, and the choice of catalyst and reaction conditions can influence the stereochemical outcome.

The introduction of the 17α-hydroxyl group and the dihydroxyacetone side chain is a significant challenge. Efficient methods for the synthesis of the corticosteroid side-chain from 17-keto steroids have been developed. rsc.orgacs.org One such method involves the reaction of a 17-ketosteroid with diethyl α-isocyanoethyl phosphonate, which, after oxidation and hydrolysis, yields the desired dihydroxyacetone side chain with high efficiency. rsc.org

Chemical Modifications and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

To probe the biological activity and understand the structural requirements for receptor binding, chemical modifications and the synthesis of analogs of this compound are essential. These modifications can be targeted at the hydroxyl groups, the ketone function, or the steroid nucleus itself.

Derivatization at Hydroxyl Groups (e.g., acetylation)

The hydroxyl groups at positions C-3, C-17, and C-21 are prime targets for derivatization. Acetylation is a common modification to explore the importance of these hydroxyl groups for biological activity. The 3,21-diacetate of this compound has been synthesized. This derivatization can also serve as a protecting group strategy during the synthesis of more complex analogs.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound 3,21-diacetate | C₂₅H₃₈O₆ | 434.57 |

Modifications at the Ketone and Steroid Nucleus

Modifications at the C-20 ketone can provide insights into the role of this functional group. For instance, reduction of the ketone to a hydroxyl group would yield the corresponding allopregnane-3β,17α,20,21-tetrol. Such modifications can significantly alter the molecule's shape and polarity, thereby affecting its interaction with biological targets.

Alterations to the steroid nucleus, such as the introduction of substituents or the modification of the ring structure, can also be explored. For example, the synthesis of 7a-homo-5α-pregnane derivatives has been reported, where the B-ring is expanded. researchgate.net While not directly on the target molecule, this demonstrates the feasibility of modifying the steroid core to generate novel analogs for SAR studies.

Challenges in the Chemical Synthesis of Polyhydroxylated Allopregnane Derivatives

The synthesis of polyhydroxylated allopregnane derivatives like this compound is fraught with several challenges:

Regioselectivity and Stereoselectivity: The presence of multiple similar functional groups (hydroxyls) makes their selective manipulation difficult. Achieving the desired stereochemistry at each chiral center requires carefully controlled reactions.

Side Chain Construction: The construction of the dihydroxyacetone side chain at C-17 with the correct stereochemistry can be challenging.

Purification: The separation of closely related stereoisomers and regioisomers formed during the synthesis can be a significant purification challenge.

Recent advancements in catalysis, including transition metal-mediated reactions, asymmetric catalysis, and organocatalysis, are providing new tools to address some of these challenges in steroid synthesis. nih.gov These modern synthetic methods offer the potential for more efficient and selective syntheses of complex polyoxygenated steroids.

Analytical Methodologies for the Detection and Quantification of Allopregnane 3beta,17alpha,21 Triol 20 One

Advanced Chromatographic Techniques

Chromatographic methods are fundamental for the separation of Allopregnane-3beta,17alpha,21-triol-20-one from complex biological matrices and for its differentiation from structurally similar steroids. The choice of technique depends on the volatility and polarity of the compound and the required sensitivity and specificity of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like this compound, which are non-volatile, derivatization is a mandatory step to increase their volatility and thermal stability. This typically involves the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers or other suitable derivatives.

Table 1: General GC-MS Parameters for Steroid Analysis Applicable to this compound

| Parameter | Typical Value/Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped, e.g., 150°C to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of non-volatile compounds like steroids in biological fluids, as it generally does not require derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate this compound from other sample components based on its polarity.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, usually via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) is then employed for quantification, offering exceptional selectivity and sensitivity. This involves the selection of a specific precursor ion (the molecular ion or a prominent adduct) of this compound, its fragmentation in a collision cell, and the detection of one or more specific product ions. This process, known as multiple reaction monitoring (MRM), allows for highly specific quantification even in complex matrices. Although specific precursor-product ion transitions for this compound are not documented in readily accessible literature, they can be determined experimentally by infusing a standard of the compound into the mass spectrometer. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection can be used for the analysis of this compound, although it is less sensitive and specific than LC-MS/MS. The development of an HPLC method would involve optimizing the separation on a reversed-phase column (e.g., C18) using a mobile phase typically consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The detection of this compound by UV is possible due to the presence of the ketone group, which acts as a chromophore. The absorption maximum for such a chromophore in a steroid nucleus is typically in the short-wavelength UV range. Method development would focus on achieving baseline separation from other interfering substances in the sample matrix.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of a compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methyl protons of the steroid backbone, protons on carbon atoms bearing hydroxyl groups, and the protons of the 21-hydroxyacetyl side chain.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the 21 carbon atoms of the steroid skeleton, including a downfield signal for the carbonyl carbon of the ketone group at C-20. While specific, experimentally determined ¹H and ¹³C NMR data for this compound are not widely published, data from closely related allopregnane steroids can provide an indication of the expected chemical shifts. nih.gov

Table 2: Predicted Key Functional Groups and their Expected NMR Chemical Shift Ranges for this compound

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C-18 Methyl Protons | ~0.6 - 1.0 | ~10 - 20 |

| C-19 Methyl Protons | ~0.7 - 1.2 | ~10 - 25 |

| C-3 Proton (H-3α) | ~3.5 - 4.2 | ~65 - 75 |

| C-21 Protons | ~4.1 - 4.7 | ~60 - 70 |

| C-20 Carbonyl Carbon | - | ~200 - 220 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the three hydroxyl groups. A sharp, strong absorption band around 1700-1725 cm⁻¹ would be indicative of the C=O stretching vibration of the ketone group at the C-20 position. The C-H stretching and bending vibrations of the steroid backbone would also be present in the spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems and chromophores. The isolated ketone group at C-20 in this compound is expected to exhibit a weak n→π* absorption band in the UV region, typically around 280-300 nm. The lack of significant conjugation in the molecule means that strong UV absorption at longer wavelengths would not be expected.

Immunoassays and Receptor Binding Assays for this compound Research

Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), represent a common approach for the quantification of steroids due to their high throughput and sensitivity. These methods rely on the specific binding of an antibody to the target analyte. While highly effective for many steroids, the development of a specific immunoassay for this compound faces challenges related to the potential for cross-reactivity with structurally similar steroids. The specificity of the antibody is paramount to ensure accurate measurement.

Receptor binding assays offer an alternative approach, measuring the ability of a sample to displace a radiolabeled ligand from a specific receptor. This method provides functional information about the sample's bioactivity at a particular receptor but may lack the specificity to distinguish between different active metabolites.

Table 1: Comparison of Immunoassay and Receptor Binding Assay Techniques

| Feature | Immunoassays (ELISA, RIA) | Receptor Binding Assays |

| Principle | Antigen-antibody binding | Ligand-receptor binding |

| Specificity | Dependent on antibody quality | Dependent on receptor specificity |

| Throughput | High | Moderate |

| Sensitivity | High | Moderate to High |

| Information Provided | Concentration | Functional Activity |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a critical step to remove interfering substances from biological matrices such as plasma, urine, or brain tissue, and to concentrate the analyte of interest. Common techniques for steroid extraction include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of the steroid molecule. This chemical modification also enhances ionization efficiency and chromatographic separation. Common derivatizing agents for steroids include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and acylating agents.

Liquid chromatography-mass spectrometry (LC-MS) may not always require derivatization, as it can analyze many steroids in their native form. However, derivatization can be employed to improve sensitivity and chromatographic behavior in LC-MS as well.

Method Validation and Quality Control in this compound Analysis

Method validation is essential to ensure the reliability and accuracy of any analytical method used for the quantification of this compound. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Recovery: The efficiency of the extraction procedure.

Table 2: Illustrative Method Validation Parameters for Steroid Analysis

| Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery (%) | Consistent and reproducible |

Quality control (QC) samples at low, medium, and high concentrations are typically analyzed in each analytical run to monitor the performance of the method and ensure the validity of the results. The use of internal standards, which are structurally similar to the analyte but have a different mass, is also a crucial aspect of quality control in mass spectrometry-based methods to correct for variations in sample preparation and instrument response.

Allopregnane 3beta,17alpha,21 Triol 20 One in Preclinical Models and Basic Research Paradigms

In Vitro Studies on Cellular and Subcellular Mechanisms

Research specifically investigating the cellular and subcellular mechanisms of Allopregnane-3beta,17alpha,21-triol-20-one is limited in publicly available scientific literature. However, insights can be drawn from studies of structurally related allopregnane steroids, which are known to exert significant effects on cellular functions, particularly in the nervous system.

Cell Line Models for Studying this compound Action

While specific cell line models used to study this compound are not extensively documented, research on analogous neurosteroids provides a framework for potential model systems. For instance, studies on allopregnanolone (B1667786), a potent neurosteroid, have utilized rodent and human neural progenitor cells to investigate its neurogenic potential. jneurosci.org It was observed that allopregnanolone promoted the proliferation of these cells, suggesting a role in neurogenesis. jneurosci.org

Given the structural similarities, it is plausible that neuronal cell lines, such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma), could serve as relevant models to investigate the potential neuroprotective or neurotrophic effects of this compound. Furthermore, cell lines expressing specific steroid receptors or GABA-A receptors would be instrumental in dissecting its molecular targets.

Interactive Data Table: Potential Cell Line Models for Allopregnane Steroid Research

| Cell Line | Origin | Relevant Characteristics | Potential Research Application for this compound |

| SH-SY5Y | Human Neuroblastoma | Expresses neuronal markers, sensitive to oxidative stress and neurotoxins. | Investigation of neuroprotective effects against neurodegenerative disease models. |

| PC12 | Rat Pheochromocytoma | Differentiates into neuron-like cells in the presence of nerve growth factor (NGF). | Study of effects on neuronal differentiation and survival. |

| HEK-293 | Human Embryonic Kidney | Easily transfected to express specific receptors of interest. | Elucidation of specific receptor interactions (e.g., GABA-A receptor subtypes). |

| BV-2 | Mouse Microglia | Model for studying neuroinflammation. | Assessment of anti-inflammatory properties. |

Receptor Binding and Functional Assays in Isolated Systems

It is hypothesized that this compound may also interact with the GABA-A receptor, although its affinity and modulatory effects would need to be determined experimentally. Radioligand binding assays using preparations of brain membranes and specific ligands for the neurosteroid binding site on the GABA-A receptor, such as [³⁵S]TBPS, could be employed to investigate this. researchgate.net

Enzyme Kinetics and Inhibition Studies

The metabolism of this compound is likely governed by the same families of enzymes that metabolize other corticosteroids and neurosteroids. This includes the 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes that convert cortisol to its tetrahydro metabolites, 5α-tetrahydrocortisol (allo-THF) and 5β-tetrahydrocortisol (THF). researchgate.net Additionally, the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) is crucial in the conversion between cortisol and cortisone. rupahealth.comrupahealth.com

Enzyme kinetic studies would be necessary to determine the specific affinity of this compound for these enzymes and whether it acts as a substrate or an inhibitor. Such studies would provide valuable information on its metabolic fate and potential to influence the levels of other endogenous steroids.

Animal Model Research on this compound (mechanistic focus, non-clinical)

Specific mechanistic studies of this compound in animal models are not well-documented in the available literature. However, research on related neurosteroids provides a basis for the types of animal models and research paradigms that could be employed.

Investigations in Genetically Modified Animal Models

Genetically modified animal models would be invaluable for elucidating the specific mechanisms of action of this compound. For example, knockout mice lacking specific subunits of the GABA-A receptor could be used to determine if the effects of this compound are mediated through this receptor complex. Similarly, models with altered expression of steroidogenic enzymes could shed light on its metabolic pathways and physiological roles.

Pharmacokinetic and Pharmacodynamic Studies in Animal Systems

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for interpreting its biological effects.

Pharmacokinetics involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a compound. In animal systems, this would involve administering the compound and measuring its concentration in plasma and various tissues over time. This data would help to determine its bioavailability, half-life, and volume of distribution.

Pharmacodynamics focuses on the relationship between drug concentration and its observed effect. For this compound, this could involve measuring its effects on markers of neuronal activity, neuroinflammation, or behavioral outcomes in animal models of neurological disorders. For instance, some neuroactive steroids have shown neuroprotective effects in animal models of traumatic brain injury and stroke. researchgate.net

Interactive Data Table: Key Parameters in Preclinical PK/PD Studies

| Parameter | Description | Relevance for this compound |

| Pharmacokinetics (PK) | ||

| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | Determines the effective dose and route of administration. |

| Half-life (t₁/₂) | The time required for the concentration of the compound to decrease by half. | Influences dosing frequency. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of tissue distribution. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the rate of elimination. |

| Pharmacodynamics (PD) | ||

| EC₅₀ / IC₅₀ | The concentration of a drug that gives half-maximal response or inhibition. | Measures the potency of the compound. |

| Emax | The maximal effect of the drug. | Indicates the efficacy of the compound. |

| Onset of Action | The time it takes for a drug to produce a therapeutic effect. | Important for acute treatment paradigms. |

| Duration of Action | The length of time that a particular drug is effective. | Influences dosing regimen. |

Histological and Molecular Analyses in Treated Animal Tissues

In preclinical research, the examination of tissue samples at the microscopic and molecular level is fundamental to understanding the biological effects of a compound like this compound. These analyses can reveal cellular changes, target engagement, and mechanisms of action.

Histological Analysis

Histological studies involve the microscopic examination of tissue structure. In the context of neurosteroid research, this typically involves analyzing brain tissue from animal models. Key histological techniques and potential findings include:

Nissl Staining: Used to assess neuronal morphology, density, and viability. In models of neurodegeneration or injury, treatment with a neuroprotective compound might be expected to show a preservation of Nissl-stained neurons compared to untreated controls.

Immunohistochemistry (IHC): This technique uses antibodies to detect the presence and localization of specific proteins within the tissue. For a neuroactive steroid, IHC could be used to examine markers of:

Apoptosis: Such as Caspase-3, to determine if the compound reduces programmed cell death.

Neuroinflammation: Using markers like Iba1 for microglia and GFAP for astrocytes to assess whether the compound modulates inflammatory responses in the brain.

Neurogenesis: Markers like Ki67 or doublecortin (DCX) could indicate if the compound promotes the formation of new neurons.

Receptor Expression: To see if the compound alters the expression of its target receptors, such as subunits of the GABA-A receptor.

Molecular Analysis

Molecular analyses delve deeper to investigate changes in gene and protein expression. Common techniques in preclinical neurosteroid research include:

Western Blotting: This method quantifies the amount of a specific protein in a tissue sample. It can be used to validate findings from immunohistochemistry and provide more quantitative data on changes in protein levels.

Quantitative Polymerase Chain Reaction (qPCR): qPCR measures the expression levels of specific genes. Researchers might use qPCR to determine if this compound treatment alters the transcription of genes involved in neuroprotection, inflammation, or steroidogenesis.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to quantify the concentration of a specific protein, such as a cytokine or a growth factor, in a tissue homogenate. This can provide insights into the inflammatory or neurotrophic environment of the tissue.

The following interactive table illustrates the type of data that could be generated from a hypothetical preclinical study on this compound in a rat model of ischemic stroke.

Hypothetical Molecular Analysis of Brain Tissue Post-Ischemic Stroke

| Molecular Target | Analytical Method | Hypothetical Finding in Treated Group vs. Control | Implication |

|---|---|---|---|

| Caspase-3 | Western Blot | Decreased Expression | Potential Anti-apoptotic Effect |

| Brain-Derived Neurotrophic Factor (BDNF) | ELISA | Increased Concentration | Potential Neurotrophic Support |

| Tumor Necrosis Factor-alpha (TNF-α) | qPCR | Decreased mRNA Expression | Potential Anti-inflammatory Effect |

Comparative Studies with Other Neurosteroids and Allopregnanes in Preclinical Settings

To characterize the unique pharmacological profile of this compound, it is crucial to perform comparative studies with other well-known neurosteroids and related allopregnane analogs. Such studies help to establish its relative potency, efficacy, and potential therapeutic advantages.

Key comparators in preclinical settings would likely include:

Allopregnanolone: As a potent positive allosteric modulator of the GABA-A receptor, allopregnanolone is a benchmark neurosteroid. Comparative studies would aim to determine if this compound has a similar, greater, or lesser effect on GABA-A receptor function.

Ganaxolone (B1674614): A synthetic analog of allopregnanolone, ganaxolone has been investigated for various neurological and psychiatric conditions. Comparing the two compounds could reveal differences in their pharmacokinetic and pharmacodynamic properties.

Pregnanolone (B1679072): The precursor to allopregnanolone, pregnanolone also exhibits neuroactive properties. A comparison could elucidate the significance of the specific stereochemistry and hydroxylation of this compound.

These comparative studies would typically involve a battery of in vitro and in vivo assays, including receptor binding assays, electrophysiological recordings, and behavioral models relevant to the intended therapeutic application (e.g., models of anxiety, epilepsy, or neurodegeneration).

The table below provides a hypothetical comparison of this compound with other neurosteroids based on potential preclinical findings.

Hypothetical Comparative Profile of Neuroactive Steroids

| Compound | GABA-A Receptor Modulation (in vitro) | Anxiolytic Effect (in vivo model) | Neuroprotective Effect (in vivo model) |

|---|---|---|---|

| This compound | Moderate Positive Modulator | Present | Strong |

| Allopregnanolone | Potent Positive Modulator | Strong | Moderate |

Methodological Considerations for Robust Preclinical Research on this compound

Ensuring the rigor and reproducibility of preclinical research on neuroactive steroids like this compound is paramount for successful clinical translation. Several methodological factors must be carefully considered:

Animal Model Selection: The choice of animal model should be appropriate for the research question. For neurodegenerative diseases, transgenic models that recapitulate aspects of the human pathology are often used. For conditions like epilepsy, acute seizure models or chronic kindling models may be employed.

Pharmacokinetics and Drug Delivery: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical. The route of administration and the formulation can significantly impact bioavailability and, consequently, the observed effects.

Blinding and Randomization: To mitigate bias, studies should be conducted in a blinded manner, where the investigators are unaware of the treatment assignments. Animals should be randomly assigned to treatment groups.

Appropriate Controls: The inclusion of both vehicle-treated and positive-control groups is essential for interpreting the results. A positive control, such as a clinically used drug, helps to validate the experimental model.

Statistical Power: Studies must be adequately powered to detect statistically significant differences between treatment groups. This involves calculating the required sample size based on the expected effect size and variability.

Sex as a Biological Variable: The effects of neurosteroids can differ between males and females due to hormonal differences. Therefore, both sexes should be included in preclinical studies to assess for any sex-dependent effects.

Replication of Findings: Independent replication of key findings in different laboratories or using slightly different models strengthens the evidence for the compound's efficacy.

Adherence to these principles increases the likelihood that preclinical findings will be predictive of clinical outcomes.

Future Directions and Emerging Research Avenues for Allopregnane 3beta,17alpha,21 Triol 20 One

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The future of Allopregnane-3beta,17alpha,21-triol-20-one research is intrinsically linked to the advancement of analytical techniques that can offer unparalleled sensitivity and specificity. While current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in steroid analysis, the pursuit of more refined methodologies is a key research direction. nih.gov Future developments will likely focus on high-resolution mass spectrometry and novel ionization techniques to improve the detection limits and reduce sample volume requirements for the quantification of this compound in complex biological matrices.

Furthermore, the development of targeted assays with enhanced specificity will be crucial to distinguish this compound from its isomers and other structurally similar steroids. This may involve the use of advanced chromatographic materials and derivatization strategies tailored to the unique chemical properties of the compound. The table below summarizes potential advancements in analytical methodologies.

Table 1: Future Analytical Methodologies for this compound

| Methodology | Potential Advantage | Research Focus |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Increased mass accuracy and specificity, reducing isobaric interferences. | Development of HRMS-based platforms for absolute quantification. |

| Advanced Liquid Chromatography (e.g., UHPLC, 2D-LC) | Improved separation efficiency and peak capacity for complex samples. | Optimization of column chemistries and gradient profiles for steroid isomers. |

| Novel Ionization Techniques (e.g., Paper Spray MS) | Rapid, direct analysis from biological fluids with minimal sample preparation. | Miniaturization and automation for high-throughput screening. |

| Specific Immunoassays with Monoclonal Antibodies | High specificity for this compound. | Generation and validation of highly specific antibodies. |

Application of Omics Technologies (e.g., metabolomics, proteomics) to this compound Pathways

Omics technologies, particularly metabolomics and proteomics, are poised to revolutionize our understanding of the biosynthetic and metabolic pathways of this compound. Steroid metabolomics, or "steroidomics," employs comprehensive, mass spectrometry-based profiling to simultaneously measure a large number of steroids in a biological sample. nih.govfullscript.com This untargeted or targeted approach can reveal novel insights into the metabolic network surrounding this compound.

By applying metabolomics, researchers can identify new precursors and metabolites of this compound, and map its flux through various steroidogenic pathways. Proteomics, on the other hand, can identify and quantify the enzymes and other proteins involved in its synthesis, regulation, and signaling. The integration of these omics datasets will provide a systems-level view of the compound's role in physiology and pathology.

Advanced Computational Modeling and Chemoinformatics in Steroid Research

Advanced computational modeling and chemoinformatics are emerging as indispensable tools in steroid research. slideshare.net These approaches can be leveraged to predict the physicochemical properties, biological activities, and potential metabolic fate of this compound. Chemoinformatic analyses of large steroid databases can help to understand the chemical space occupied by this compound and its relationship to other steroids with known functions. researchfloor.orgnih.gov

Molecular docking and dynamics simulations can be employed to model the interaction of this compound with potential protein targets, such as receptors and enzymes. This can aid in the rational design of synthetic derivatives with enhanced or modified activities. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological effects of novel analogs based on their chemical structures. benthamscience.com

Exploration of this compound in Untapped Biological Systems (e.g., microbial, plant steroidogenesis)

While much of the research on this compound has focused on mammalian systems, there is a significant opportunity to explore its presence and function in untapped biological systems, such as microorganisms and plants. Microbial biotransformation is a powerful tool for the synthesis of novel steroid derivatives. researchfloor.orgnih.gov Future research could investigate the use of specific microbial strains to produce this compound or its precursors, potentially leading to more efficient and sustainable production methods. nih.gov

In the realm of plant biology, the field of plant steroidogenesis is rapidly expanding. nih.gov While the presence of this compound in plants has not been extensively studied, the existence of pregnane (B1235032) derivatives and related biosynthetic pathways in various plant species suggests that it may be present or that analogous pathways for its synthesis could be discovered. scilit.comresearchgate.net Exploring these untapped biological systems could reveal novel sources and functions of this compound.

Table 2: Potential Research in Untapped Biological Systems

| Biological System | Research Avenue | Potential Outcome |

|---|---|---|

| Microbial Systems | Screening of microorganisms for the ability to synthesize or modify pregnane steroids. | Development of biocatalytic processes for the production of this compound. |

| Plant Systems | Investigation of steroid profiles in various plant species to identify the presence of this compound. | Discovery of novel biosynthetic pathways and potential new biological roles for the compound. |

Interdisciplinary Approaches Integrating Chemical Synthesis, Biology, and Advanced Spectroscopy for this compound Research

A truly comprehensive understanding of this compound will require interdisciplinary approaches that integrate chemical synthesis, biology, and advanced spectroscopy. The chemical synthesis of this compound and its analogs is essential for providing the pure compounds needed for biological testing and as standards for analytical studies.

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, are critical for the unambiguous structural elucidation of synthetic and biologically derived steroids. slideshare.net When combined with biological assays, these approaches can establish clear structure-activity relationships. This integrated research paradigm will be essential for elucidating the biological functions of this compound and for the development of any potential future applications.

Q & A

Q. How to validate enzyme immunoassays (EIAs) for quantifying Allopregnane-3β,17α,21-triol-20-one in non-invasive matrices like feces?

- Methodological Answer : Validation requires three key steps:

Parallelism Tests : Dilute extracted samples serially to confirm displacement curves align with standard curves (slope variation <4%) .

Recovery Rates : Spike known concentrations into fecal/urine matrices to assess extraction efficiency (typically 80–90% methanol extraction) .

Biological Validation : Administer ACTH to stimulate adrenocortical activity and track metabolite response kinetics (peak concentrations observed 8–24 hours post-injection) .

Q. What are the critical factors in optimizing sensitivity and precision of EIAs for Allopregnane-3β,17α,21-triol-20-one?

- Key Considerations :

- Antibody Specificity : Use antibodies with low cross-reactivity to structurally similar metabolites (e.g., <5% cross-reactivity with 5β-pregnane derivatives) .

- Assay Sensitivity : Achieve detection limits of 0.6–2.4 ng/g dry weight by optimizing antibody titers and incubation times .

- Precision : Maintain intra- and inter-assay coefficients of variation (CVs) below 10% and 15%, respectively, using high/low internal controls .

Q. How to address cross-reactivity issues in EIAs targeting Allopregnane-3β,17α,21-triol-20-one?

- Strategies :

- Radiometabolism Studies : Inject radiolabeled corticosterone to identify immunoreactive metabolites excreted in feces .

- HPLC Fractionation : Separate fecal extracts chromatographically to confirm EIA specificity to the target metabolite .

- Species-Specific Validation : Cross-test assays across taxa (e.g., reptiles vs. mammals) due to divergent metabolic pathways .

Q. What methodological steps ensure stability of Allopregnane-3β,17α,21-triol-20-one during fecal sample processing?

- Protocol :

- Freeze-Drying : Preserve samples at -20°C and lyophilize to prevent microbial degradation .

- Methanol Extraction : Use 80% methanol for 30-minute vortexing to maximize metabolite recovery .

- Storage : Store extracts at -20°C in airtight tubes to avoid oxidation .

Advanced Research Questions

Q. How to design longitudinal studies assessing adrenocortical activity using Allopregnane-3β,17α,21-triol-20-one as a biomarker?

- Design Framework :

- Sampling Frequency : Collect samples at consistent circadian timepoints (e.g., morning vs. evening) to account for diurnal variation .

- Baseline Correction : Measure individual baseline levels over 3–5 days pre-intervention to normalize stress-induced responses .

- Control Groups : Include sham-treated cohorts to distinguish handling stress from experimental stressors .

Q. What are the challenges in interpreting Allopregnane-3β,17α,21-triol-20-one concentrations across different biological matrices?

- Analytical Challenges :

- Matrix Effects : Fecal concentrations are 5–100× higher than urine, requiring separate assay calibration .

- Metabolite Diversity : Urine contains more polar metabolites, while feces retain lipophilic derivatives, complicating cross-matrix comparisons .

Q. How does species-specific metabolism influence the choice of EIA for Allopregnane-3β,17α,21-triol-20-one detection?

- Species Considerations :

- Reptiles vs. Mammals : Reptilian metabolism favors 5α-reduced metabolites, while rodents excrete 5β-isomers, necessitating taxon-specific antibody selection .

- Validation Requirements : Conduct ACTH challenge tests for each species to confirm EIA responsiveness .

Q. What advanced techniques complement EIAs for Allopregnane-3β,17α,21-triol-20-one quantification in complex biological samples?

- Integrated Approaches :

- LC-MS/MS : Confirm metabolite identity with high specificity, especially in low-concentration urine samples .

- Metabolite Profiling : Use untargeted metabolomics to identify co-eluting steroids that may interfere with EIAs .

Q. How to statistically model individual variability in Allopregnane-3β,17α,21-triol-20-one baseline concentrations across populations?

- Statistical Tools :

Q. What experimental paradigms effectively isolate Allopregnane-3β,17α,21-triol-20-one responses from concurrent glucocorticoid secretion?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.